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Compound of Interest

Compound Name:
Methyl 2-

[(phenylsulfonyl)amino]benzoate

CAS No.: 10038-81-0

Cat. No.: B1596348

Get Quote

The sulfonamide moiety is a cornerstone functional group in pharmacology, present in a wide

array of antibacterial, diuretic, and anticonvulsant drugs.[2] The geometry of the sulfonamide

linker and its capacity to act as a hydrogen bond donor and acceptor are pivotal in defining its

interaction with biological targets. The analysis of single-crystal X-ray diffraction data provides

the most definitive and high-resolution information about a molecule's conformation and the

intricate network of non-covalent interactions that dictate its crystal packing.[3]

Understanding these solid-state characteristics is not merely an academic exercise; it has

profound implications for drug development. Properties such as solubility, dissolution rate,

stability, and bioavailability are intrinsically linked to the crystalline form of an active

pharmaceutical ingredient (API).[4] Therefore, the detailed structural analysis of compounds

like Methyl 2-[(phenylsulfonyl)amino]benzoate and its analogs is essential for predicting and

optimizing their pharmaceutical profiles. This guide uses the crystal structure of Methyl 5-

bromo-2-[methyl(methylsulfonyl)amino]benzoate as an exemplary case study to illustrate the

methodologies and insights gained from such an investigation.[1]
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Synthesis and Crystallization Protocol
The successful determination of a crystal structure begins with the synthesis of high-purity

material and the subsequent growth of single crystals suitable for X-ray diffraction. The protocol

described herein is adapted from the established synthesis of the structural analog, Methyl 5-

bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Precursor: Methyl 5-bromo-2-
[(methylsulfonyl)amino]benzoate
This initial step involves the sulfonation of the primary amine.

Experimental Protocol:

To a round-bottom flask, add methyl-2-amino-5-bromobenzoate (1.0 g, 4 mmol) and

dichloromethane (10 mL).

Prepare a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10

mL).

Add the methanesulfonyl chloride solution dropwise to the flask over a period of 10-15

minutes with stirring.

Heat the reaction mixture to 333-343 K and maintain stirring for 2-3 days. The progress of

the reaction should be monitored by an appropriate technique, such as Thin Layer

Chromatography (TLC).[5]

Upon completion, evaporate the solvent under reduced pressure to yield the crude product,

methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Final Compound: Methyl 5-bromo-2-
[methyl(methylsulfonyl)amino]benzoate
The second step involves the methylation of the sulfonamide nitrogen.

Experimental Protocol:
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Prepare a suspension of sodium hydride (NaH) (0.15 g, 6.6 mmol) in dimethylformamide

(DMF) (10 mL). Causality Note: NaH is a strong base used here to deprotonate the

sulfonamide nitrogen, making it a potent nucleophile for the subsequent methylation step.

Add methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (1.0 g, 3.3 mmol), dissolved in DMF

(5 mL), to the NaH suspension.

Stir the mixture at room temperature for 14-16 hours.

Upon completion, the reaction is quenched and worked up to isolate the final product.[1]

Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the purified compound.

Experimental Protocol:

Dissolve the purified Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate in a suitable

solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

Allow the solvent to evaporate slowly and undisturbed at room temperature over several

days.

Yellow, needle-like crystals of the compound should form.[1]
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Figure 1: Synthesis and Crystallization Workflow
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Caption: Figure 1: A flowchart illustrating the key stages from starting materials to the formation

of single crystals for analysis.

Crystallographic Data and Structure Refinement
The cornerstone of any crystal structure analysis is the precise measurement and interpretation

of X-ray diffraction data. The following tables summarize the key parameters for the analog,

Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, collected at 296 K using Mo Kα

radiation.[1]

Crystal Data and Collection Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2977655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Chemical Formula C₁₀H₁₂BrNO₄S

Formula Weight (Mᵣ) 322.18

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 6.0798 (1)

b (Å) 10.7853 (3)

c (Å) 19.5206 (4)

β (°) 90.306 (1)

Volume (V) (Å³) 1280.00 (5)

Z (Molecules per cell) 4

Calculated Density (Dₓ) 1.672 Mg m⁻³

Radiation Mo Kα (λ = 0.71073 Å)

Diffractometer Bruker Kappa APEXII CCD

Absorption Correction Multi-scan (SADABS)

Measured Reflections 13682

Independent Reflections 3170

Rᵢₙₜ 0.032

Table 1: Summary of crystal data and data collection parameters for Methyl 5-bromo-2-

[methyl(methylsulfonyl)amino]benzoate.[1]

Structure Refinement Details
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Parameter Value

Refinement on F²

R[F² > 2σ(F²)] (R1) 0.034

wR(F²) (wR2) 0.084

Goodness-of-fit (S) 1.04

Reflections used 3170

Parameters refined 157

H-atom treatment H-atoms positioned geometrically

Δρₘₐₓ (e Å⁻³) 0.50

Δρₘᵢₙ (e Å⁻³) -0.43

Table 2: Key parameters for the refinement of the crystal structure.[1]

The low R1 value of 0.034 indicates a good agreement between the calculated model and the

experimental diffraction data, signifying a high-quality and reliable structure determination.
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Figure 2: Single-Crystal X-ray Crystallography Workflow
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Caption: Figure 2: The logical progression from a single crystal to a validated structural model

in X-ray crystallography.
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Molecular Geometry and Intermolecular Interactions
Molecular Conformation
The analysis of the crystal structure of Methyl 5-bromo-2-

[methyl(methylsulfonyl)amino]benzoate reveals key conformational features. The aromatic ring

(C1-C6) is, as expected, planar. The methyl ester group is also planar. A notable feature is the

orientation of the methyl ester moiety with respect to the benzene ring; they are twisted with a

dihedral angle of 39.09 (13)°.[1] This non-coplanar arrangement is significant as it can

influence the molecule's electronic properties and its ability to fit into a receptor's binding

pocket.

Crystal Packing and Hydrogen Bonding
In the solid state, molecules arrange themselves in a highly ordered lattice, stabilized by a

network of intermolecular forces. In the crystal of this analog, the dominant interactions are

weak C-H···O hydrogen bonds. These interactions link adjacent molecules into

centrosymmetric dimers.[1]

Specifically, the interaction forms a distinct ring motif, designated as R²₂(10) in graph-set

notation. This notation indicates that two molecules (a dimer) are linked by two hydrogen

bonds, forming a ring that contains 10 atoms. This type of supramolecular assembly is a

common and important feature in the crystal engineering of organic molecules.[1] The

formation of these stable dimers is the primary building block that defines the overall crystal

packing.
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Figure 3: Intermolecular Interactions
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Caption: Figure 3: A schematic representation of the centrosymmetric dimer formed via C-H···O

hydrogen bonds.

Conclusion and Implications for Drug Development
The detailed crystallographic analysis of Methyl 5-bromo-2-

[methyl(methylsulfonyl)amino]benzoate provides a robust and reliable model for understanding

the solid-state structure of Methyl 2-[(phenylsulfonyl)amino]benzoate. The key structural

takeaways are the non-coplanar orientation of the methyl ester group and the formation of

stable centrosymmetric dimers through C-H···O interactions.

For drug development professionals, these insights are invaluable:

Polymorphism: The existence of specific, directional interactions like the R²₂(10) motif

suggests that different packing arrangements (polymorphs) might be accessible under

varying crystallization conditions. Each polymorph can have different physical properties.

Solubility Modeling: Knowledge of the crystal packing and the energies of the intermolecular

interactions can be used to computationally predict the lattice energy, which is a key

parameter in predicting the aqueous solubility of a drug candidate.
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Rational Drug Design: The determined molecular conformation provides a precise 3D model

that can be used for in silico studies, such as molecular docking with protein targets, to

predict and rationalize binding affinity and selectivity.

In summary, this technical guide demonstrates the power of single-crystal X-ray diffraction to

provide foundational knowledge that bridges molecular structure with macroscopic properties,

thereby guiding the rational design and development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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